molecular formula C22H20ClN3O3 B4936249 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide

Cat. No. B4936249
M. Wt: 409.9 g/mol
InChI Key: PKEAJRPEOJMDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide, commonly known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the movement of chloride ions across the cell membrane. CFTRinh-172 is a promising drug candidate for the treatment of cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs.

Mechanism of Action

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamideinh-172 inhibits the function of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide by binding to a specific site on the protein. This binding prevents the opening of the chloride ion channel, leading to a decrease in chloride ion transport across the cell membrane. This inhibition has been shown to improve the function of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide in CF cells and animal models.
Biochemical and Physiological Effects:
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamideinh-172 has been shown to improve the function of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide in CF cells and animal models, leading to improved lung function and reduced inflammation. It has also been shown to reduce the secretion of fluid in the lungs and other organs, which can lead to improved respiratory function. N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamideinh-172 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of CF and other diseases.

Advantages and Limitations for Lab Experiments

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamideinh-172 is a useful tool for studying the function of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide in laboratory experiments. Its ability to inhibit the function of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide allows researchers to study the effects of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide dysfunction on cellular and physiological processes. However, N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamideinh-172 has limitations in its use as a therapeutic drug. Its effectiveness in treating CF may be limited by the development of drug resistance and the need for high doses to achieve therapeutic effects.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamideinh-172. Future studies should focus on optimizing the synthesis process and improving the potency and selectivity of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamideinh-172. Additionally, studies should explore the potential use of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamideinh-172 in combination with other drugs for the treatment of CF and other diseases. Finally, studies should investigate the potential use of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamideinh-172 in other areas of research, such as drug discovery and basic science.

Synthesis Methods

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamideinh-172 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires a high degree of expertise in organic chemistry. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamideinh-172 has been extensively studied for its potential therapeutic applications in the treatment of CF. It has been shown to improve the function of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide in CF cells and animal models, leading to improved lung function and reduced inflammation. N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamideinh-172 has also been studied for its potential use in other diseases, such as polycystic kidney disease and secretory diarrhea.

properties

IUPAC Name

N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c23-17-9-7-16(8-10-17)22(28)26-13-11-25(12-14-26)19-5-2-1-4-18(19)24-21(27)20-6-3-15-29-20/h1-10,15H,11-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEAJRPEOJMDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide

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